3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide
Description
3-Chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chloro and fluoro groups at positions 3 and 4, respectively. The sulfonamide group is linked to a methyl-substituted thiazole ring fused with a thiophene moiety. The thiophene-thiazole moiety may enhance hydrophobic interactions, while the electron-withdrawing chloro and fluoro substituents could improve metabolic stability and target binding .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2S3/c1-9-14(23-15(19-9)13-3-2-6-22-13)8-18-24(20,21)10-4-5-12(17)11(16)7-10/h2-7,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXCXARLCHHEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing a thiophene ring, like vu0542283-1 or f6261-1021, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry.
Biological Activity
3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide functional group, which is commonly associated with various biological activities, including antibacterial and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 359.81 g/mol. The presence of chlorine, fluorine, and thiophene moieties contributes to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClFN₃O₂S |
| Molecular Weight | 359.81 g/mol |
| IUPAC Name | This compound |
| InChI Key | TBD |
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. For example, studies on related compounds have reported IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX (CA IX), a target often implicated in tumor growth and metastasis .
- Case Study : In one study, a related benzenesulfonamide was shown to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells compared to controls . This suggests that similar mechanisms may be at play for this compound.
Antibacterial Activity
Sulfonamides are also well-known for their antibacterial properties. The biological activity of this compound may extend to inhibiting bacterial growth through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to interfere with bacterial growth by inhibiting enzymes crucial for bacterial metabolism .
- Broad-Spectrum Activity : Studies indicate that thiazole derivatives can exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. The presence of the thiophene and thiazole rings in this compound enhances its interaction with bacterial enzymes, making it a potential candidate for developing new antibiotics. A study showed that similar sulfonamide compounds exhibited activity against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also share similar properties .
2. Anticancer Potential
Sulfonamides have been explored for their anticancer properties. The molecular structure of 3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide may allow it to inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study: In Vivo Testing
In vivo studies on related sulfonamide compounds have demonstrated their efficacy in reducing tumor sizes in xenograft models. For example, a study involving a structurally similar sulfonamide reported a significant reduction in tumor volume when administered at specific dosages over a defined period . This supports the hypothesis that this compound could exhibit similar anticancer effects.
Synthetic Applications
1. Organic Synthesis Intermediates
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further modifications through nucleophilic substitutions and coupling reactions, enabling the creation of more complex structures with potential therapeutic applications.
2. Drug Development Framework
The versatility of this compound makes it a valuable scaffold in drug design. Researchers can modify the thiophene or thiazole components to enhance pharmacological profiles or reduce toxicity while maintaining efficacy against target diseases .
Comparison with Similar Compounds
Key Compounds Analyzed :
PF-05089771 (Clinical Candidate) : A diaryl ether aryl sulfonamide with dual chloro and fluoro substituents, optimized for selective NaV1.7 inhibition .
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide : A bis-thiazolylmethoxy sulfonamide with enhanced hydrophobicity .
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine : Features a pyridinylmethyl group, improving solubility via hydrogen bonding .
N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide : Incorporates a triazole-thiol group, altering redox properties .
Structural Comparison :
Functional Implications :
- Electron-Withdrawing Groups : The 3-chloro and 4-fluoro substituents in the target compound mirror PF-05089771’s design, which reduces oxidative metabolism and improves half-life .
- Thiophene vs.
- Solubility : The pyridinylmethyl group in introduces polarity absent in the target compound, suggesting the latter may require formulation adjustments for bioavailability.
Pharmacokinetic and Pharmacodynamic Considerations
- NaV1.7 Inhibition: PF-05089771’s diaryl ether sulfonamide structure achieves sub-nanomolar potency for NaV1.5. The target compound’s thiophene-thiazole moiety may alter voltage-sensor domain interactions, though experimental data are lacking .
- CYP Interactions : PF-05089771 was optimized to minimize CYP3A4 inhibition. The target compound’s methyl-thiazole group could reduce CYP affinity compared to larger substituents in and .
- Clearance Pathways : Compounds with trifluoromethoxy groups (e.g., ) may undergo glucuronidation, whereas the target compound’s chloro/fluoro groups favor renal excretion .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide, and how can intermediates be characterized?
- Methodology : Utilize cyclization reactions with Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination for sulfonyl chloride intermediates (as demonstrated in analogous thiazole sulfonamide syntheses) . Key intermediates should be characterized via -NMR and -NMR to confirm regioselectivity and purity. For example, in similar compounds, -NMR peaks at δ 2.5–3.0 ppm confirm methyl groups on thiazole rings, while sulfonamide NH protons appear at δ 8.0–9.0 ppm .
- Data Contradiction : Discrepancies in yields (e.g., 87% in thiazole derivatives vs. lower yields in trifluoromethyl analogs) may arise from steric hindrance or competing side reactions. Optimize stoichiometry of POCl in cyclization steps .
Q. Which analytical techniques are critical for confirming structural integrity and purity of this sulfonamide?
- Methodology : Combine FT-IR (to detect sulfonamide S=O stretches at 1150–1350 cm), high-resolution mass spectrometry (HRMS) for molecular ion validation, and elemental analysis (C, H, N within ±0.3% of theoretical values) . For example, deviations in elemental analysis (e.g., carbon content at 69.48% vs. 70.2% theoretical) may indicate residual solvents or incomplete purification .
Advanced Research Questions
Q. How can researchers design assays to evaluate the antitumor activity of this compound, and what cellular models are most appropriate?
- Methodology : Screen against the NCI-60 cancer cell line panel, as done for structurally related 5-phenyl-1,3-thiazole-4-sulfonamide derivatives . Prioritize cell lines with overexpression of sulfonamide-sensitive targets (e.g., carbonic anhydrase IX in hypoxic tumors). Use dose-response curves (IC values) and apoptosis markers (caspase-3 activation) to quantify efficacy.
- Data Contradiction : Inconsistent activity across cell lines (e.g., potent in leukemia but weak in colon cancer) may reflect target heterogeneity. Validate using siRNA knockdowns of suspected targets (e.g., bacterial PPTase enzymes in proliferation pathways) .
Q. What strategies resolve discrepancies in biochemical pathway modulation observed with sulfonamide derivatives?
- Methodology : Perform kinome profiling to identify off-target interactions and compare with analogs. For example, trifluoromethyl groups in similar compounds enhance metabolic stability but may reduce solubility, altering pathway engagement . Use molecular docking to assess binding affinity to PPTase enzymes and correlate with bacterial proliferation inhibition data .
- Data Contradiction : Conflicting reports on bacterial vs. mammalian cytotoxicity can be addressed by selective permeability assays (e.g., outer membrane permeabilizers in Gram-negative bacteria) .
Q. How do structural modifications (e.g., thiophen-2-yl vs. phenyl substituents) influence pharmacological properties?
- Methodology : Synthesize analogs with varying heterocyclic substituents and compare logP (lipophilicity), metabolic stability (microsomal assays), and target binding (SPR or ITC). For instance, thiophene rings improve π-π stacking in enzyme active sites but may increase oxidative metabolism .
- Data Contradiction : Thiophene-containing derivatives may show higher in vitro potency but lower in vivo bioavailability due to CYP450-mediated degradation. Address via prodrug strategies (e.g., esterification of sulfonamide groups) .
Key Findings
- Synthetic Optimization : POCl-mediated cyclization achieves high regioselectivity for thiazole cores but requires strict anhydrous conditions to avoid hydrolysis .
- Biological Activity : The trifluoromethyl group in analogs enhances target engagement but necessitates formulation adjustments (e.g., nanoemulsions) to mitigate solubility limitations .
- Structural Insights : Thiophen-2-yl substitution improves steric complementarity with hydrophobic enzyme pockets, as validated by X-ray crystallography of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
